

Application Note: Structural Elucidation of Kistamicin A using NMR and Mass Spectrometry

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Compound of Interest

Compound Name: *Kistamicin A*

Cat. No.: *B1256136*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Kistamicin A is a structurally unique glycopeptide antibiotic with antiviral properties.^{[1][2]} Its complex, extensively crosslinked structure necessitates advanced analytical techniques for comprehensive characterization.^[3] This application note provides detailed protocols for the analysis of **Kistamicin A** using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), essential tools for its structural elucidation and characterization.^{[4][5]}

Chemical and Physical Properties

A summary of the key quantitative data for **Kistamicin A** is presented below.

Property	Value	Reference
Chemical Formula	C61H51ClN8O15	[6]
Molecular Weight	1171.5 g/mol	[6]
High-Resolution Mass Spectrometry (HRMS) Data		
Calculated [M-H]-	1169.3090 m/z	[6][7]
Observed [M-H]-	1169.3159 m/z	[6][7]
Observed [M+H]+	1172.5 m/z	[6]
NMR Spectroscopy Instrumentation		
¹ H NMR Frequency	700 MHz	[6][7]
¹³ C NMR Frequency	175 MHz	[6][7]

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) Protocol

This protocol outlines the procedure for obtaining high-resolution mass spectra of **Kistamicin A** for accurate mass determination and formula confirmation.

Instrumentation:

- Mass Spectrometer: TripleTOF 5600 system (ABSciex) or equivalent[7]
- Liquid Chromatography System: Shimadzu Prominence nanoLC system or equivalent[7]
- Columns: Agilent C18 trap (0.3 × 5 mm, 5 μm), Vydac Everest C18 (300 Å, 5 μm, 150 mm × 150 μm)[7]
- Interface: Nanospray III interface[7]

Reagents:

- **Kistamicin A** sample
- MilliQ water
- Acetonitrile (MeCN), HPLC grade
- Formic acid, LC-MS grade
- Buffer A: 1% MeCN/0.1% formic acid in water[7]
- Buffer B: 80% MeCN/0.1% formic acid in water[7]

Procedure:

- Sample Preparation: Dissolve **Kistamicin A** in MilliQ water to a suitable concentration.
- LC Separation:
 - Inject the sample into the nanoLC system.
 - Desalt the sample on the Agilent C18 trap column for 3 minutes at a flow rate of 30 $\mu\text{L}/\text{min}$. [6]
 - Separate the sample on the Vydac Everest C18 column at a flow rate of 1 $\mu\text{L}/\text{min}$. [6]
 - Apply a linear gradient of 10–60% Buffer B over 30 minutes to elute the compound. [6][7]
- Mass Spectrometry Analysis:
 - Analyze the eluted sample directly using the TripleTOF 5600 instrument with a Nanospray III interface. [6]
 - Acquire data in both positive and negative ion modes. [6]
 - Perform a TOF MS scan across the m/z range of 200–2400 for 0.5 seconds. [6][7]
 - Follow with information-dependent acquisition (IDA) of up to 10 product ion scans across the m/z range of 40–2400 (0.05 seconds per spectrum). [6][7]

- Data Analysis:
 - Process the acquired data to determine the accurate mass of the parent ions.
 - Compare the observed m/z values with the calculated values for the expected chemical formula of **Kistamicin A**.

NMR Spectroscopy Protocol

This protocol describes the acquisition of 1D (^1H and ^{13}C) and 2D NMR spectra for the structural elucidation of **Kistamicin A**.

Instrumentation:

- NMR Spectrometer: Bruker Avance 700 spectrometer or equivalent[6][7]

Reagents:

- **Kistamicin A** sample
- Methanol- d_4 (CD_3OD)
- Dimethyl sulfoxide- d_6 ($\text{DMSO-}d_6$)
- Tetramethylsilane (TMS) as an internal standard[6]

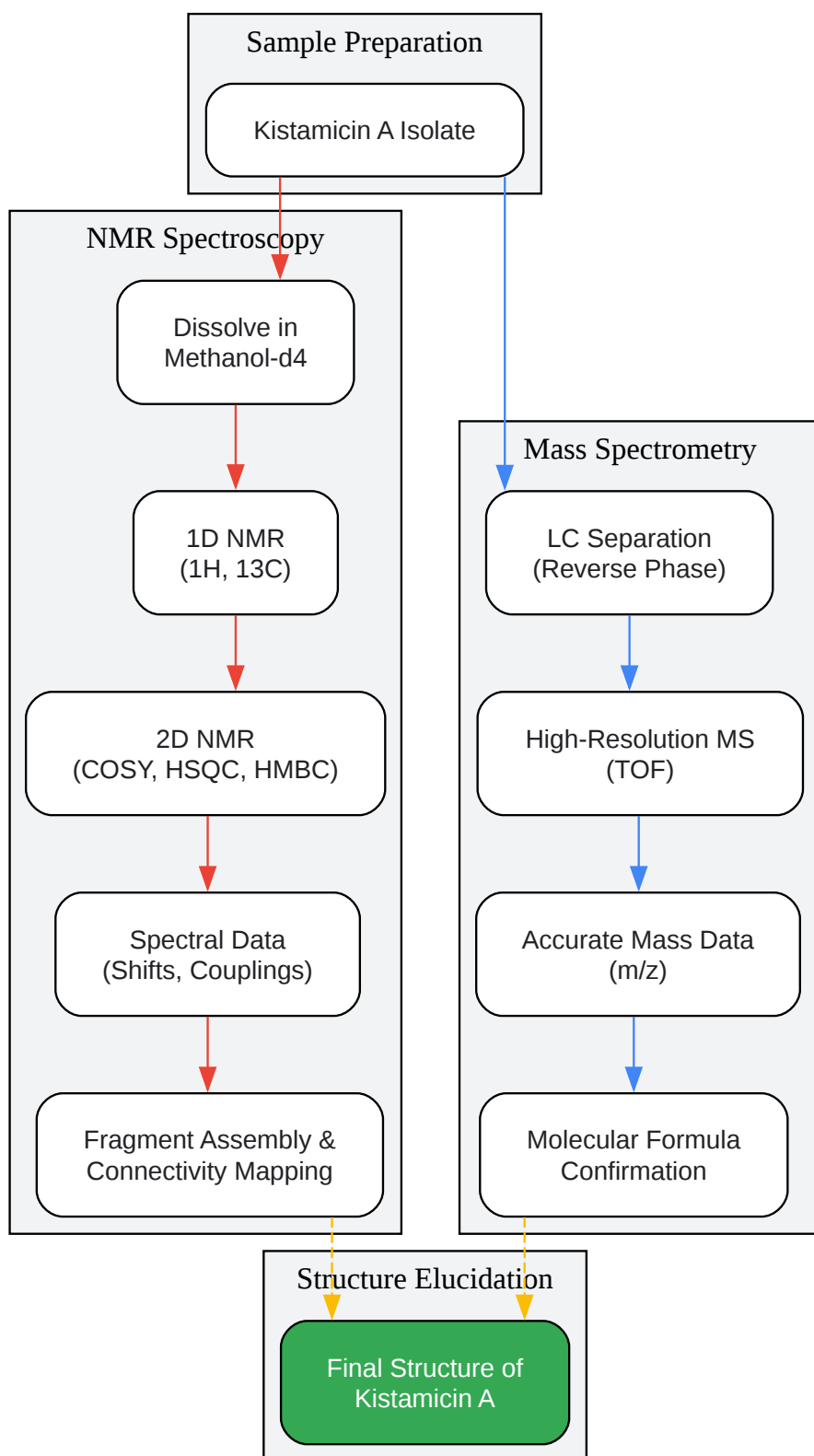
Procedure:

- Sample Preparation:
 - Dissolve an appropriate amount of **Kistamicin A** in methanol- d_4 for both ^1H and ^{13}C NMR analysis. Note: Previous studies have also used $\text{DMSO-}d_6$ for carbon spectra.[6]
 - Add a small amount of TMS as an internal standard.
- ^1H NMR Acquisition:
 - Record the ^1H NMR spectrum at 298 K on a 700 MHz spectrometer.[6][7]

- Reference the spectrum to the residual protonated signal of methanol-d₄ at δ H 3.31 ppm.
[6]
- 13C NMR Acquisition:
 - Record the 13C NMR spectrum at 298 K on a 175 MHz spectrometer.[6][7]
 - Reference the spectrum to the central peak of the methanol-d₄ septet at δ C 49.0 ppm.[6]
- 2D NMR Acquisition (Recommended):
 - To further elucidate the complex structure, acquire a suite of 2D NMR spectra, including:
 - COSY (Correlation Spectroscopy) to identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings, crucial for connecting different structural fragments.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine the spatial proximity of protons, aiding in stereochemical and conformational analysis.
- Data Analysis:
 - Process and analyze the 1D and 2D NMR spectra to assign all proton and carbon signals.
 - Integrate the information from all spectra to piece together the complete chemical structure of **Kistamicin A**, including its stereochemistry.

Visualizations

The following diagram illustrates the general workflow for the structural characterization of **Kistamicin A**.



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Caption: Workflow for **Kistamicin A** structural analysis.

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